molecular formula C15H15N2+ B13376936 1-Ethyl-2-phenylimidazo[1,2-a]pyridin-1-ium

1-Ethyl-2-phenylimidazo[1,2-a]pyridin-1-ium

Cat. No.: B13376936
M. Wt: 223.29 g/mol
InChI Key: MMDLVLRDCJBLEG-UHFFFAOYSA-N
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Description

1-Ethyl-2-phenylimidazo[1,2-a]pyridin-1-ium is a heterocyclic aromatic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by its unique structure, which includes an imidazo[1,2-a]pyridine core substituted with an ethyl group at the 1-position and a phenyl group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-2-phenylimidazo[1,2-a]pyridin-1-ium can be synthesized through several methods. One common approach involves the cyclization of 2-aminopyridine with acetophenone derivatives under oxidative conditions. For instance, a CuI-catalyzed aerobic oxidative synthesis can be employed, where 2-aminopyridine reacts with acetophenone in the presence of a copper catalyst and oxygen . Another method involves the use of 2-aminopyridine and phenacyl bromides in the presence of a base such as DBU in aqueous ethanol .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction parameters is crucial to achieving efficient production. Microwave irradiation and ligand-free Pd(OAc)2-catalyzed reactions have also been explored for the synthesis of imidazo[1,2-a]pyridines, offering high efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-2-phenylimidazo[1,2-a]pyridin-1-ium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or peracids to introduce oxygen functionalities.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to modify the imidazo[1,2-a]pyridine core.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups such as halogens, alkyl, or aryl groups .

Mechanism of Action

The mechanism of action of 1-ethyl-2-phenylimidazo[1,2-a]pyridin-1-ium involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may act by binding to enzymes or receptors, thereby modulating their activity. The compound’s structure allows it to interact with various biological macromolecules, leading to its observed biological effects .

Comparison with Similar Compounds

    Imidazo[1,2-a]pyridine: The parent compound, which lacks the ethyl and phenyl substituents.

    2-Phenylimidazo[1,2-a]pyridine: Similar structure but without the ethyl group.

    1-Ethylimidazo[1,2-a]pyridine: Similar structure but without the phenyl group.

Uniqueness: 1-Ethyl-2-phenylimidazo[1,2-a]pyridin-1-ium is unique due to the presence of both ethyl and phenyl substituents, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C15H15N2+

Molecular Weight

223.29 g/mol

IUPAC Name

1-ethyl-2-phenylimidazo[1,2-a]pyridin-4-ium

InChI

InChI=1S/C15H15N2/c1-2-17-14(13-8-4-3-5-9-13)12-16-11-7-6-10-15(16)17/h3-12H,2H2,1H3/q+1

InChI Key

MMDLVLRDCJBLEG-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CC=CC=[N+]2C=C1C3=CC=CC=C3

Origin of Product

United States

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